molecular formula C19H15N5O2 B2596791 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide CAS No. 921162-24-5

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide

Cat. No. B2596791
CAS RN: 921162-24-5
M. Wt: 345.362
InChI Key: NHBHIZUWNSREBF-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-ones are a class of compounds that have been studied for their synthesis, reactions, and applications .


Synthesis Analysis

The synthesis of 1,2,3-Benzotriazin-4(3H)-ones involves several steps, but the specific methods can vary .


Molecular Structure Analysis

The molecular structure of 1,2,3-Benzotriazin-4(3H)-ones is characterized by a benzotriazine ring .


Chemical Reactions Analysis

1,2,3-Benzotriazin-4(3H)-ones can undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Benzotriazin-4(3H)-ones can vary depending on the specific compound .

Scientific Research Applications

Organic Synthesis and Corrosion Inhibition

Triazine derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their potential as organic corrosion inhibitors. These compounds have shown significant inhibition efficiencies in protecting steel against corrosion in acidic environments, achieving up to 98% efficiency at certain concentrations. Their adsorption on the steel surface follows the Langmuir adsorption isotherm, indicating their effectiveness as mixed-type inhibitors (El‐Faham et al., 2016).

Anticancer Activity

Research into fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives, related to the compound of interest, has highlighted their potential in anticancer applications. These derivatives have been synthesized through one-pot strategies and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including MCF-7, A-549, and HeLa. Certain derivatives demonstrated comparable or superior activity to standard drugs, suggesting the importance of structural modification for enhancing anticancer efficacy (Narsimha et al., 2016).

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-ones is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with 1,2,3-Benzotriazin-4(3H)-ones are not specified in the sources I found .

Future Directions

The future directions for the study of 1,2,3-Benzotriazin-4(3H)-ones are not specified in the sources I found .

properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-quinolin-5-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(21-16-9-3-8-15-13(16)6-4-11-20-15)10-12-24-19(26)14-5-1-2-7-17(14)22-23-24/h1-9,11H,10,12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBHIZUWNSREBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide

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